![molecular formula C17H17N3O6S2 B7850722 4-({[5-(1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)-2-METHYLPHENYL]SULFONYL}AMINO)BENZAMIDE](/img/structure/B7850722.png)
4-({[5-(1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)-2-METHYLPHENYL]SULFONYL}AMINO)BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[5-(1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)-2-METHYLPHENYL]SULFONYL}AMINO)BENZAMIDE is a complex organic compound that features a thiazolidine ring, a sulfonamide group, and a benzamide moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[5-(1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)-2-METHYLPHENYL]SULFONYL}AMINO)BENZAMIDE typically involves multiple stepsThe reaction conditions often involve the use of catalysts, specific temperature controls, and pH adjustments to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-({[5-(1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)-2-METHYLPHENYL]SULFONYL}AMINO)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the sulfonamide group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or other reduced derivatives .
Scientific Research Applications
4-({[5-(1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)-2-METHYLPHENYL]SULFONYL}AMINO)BENZAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-({[5-(1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)-2-METHYLPHENYL]SULFONYL}AMINO)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation, reduction of inflammation, or antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine derivatives: Compounds with similar thiazolidine rings but different substituents.
Sulfonamides: Compounds with sulfonamide groups but different aromatic or heterocyclic moieties.
Benzamides: Compounds with benzamide groups but different functional groups attached.
Uniqueness
4-({[5-(1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)-2-METHYLPHENYL]SULFONYL}AMINO)BENZAMIDE is unique due to its combination of a thiazolidine ring, sulfonamide group, and benzamide moiety.
Properties
IUPAC Name |
4-[[2-methyl-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)phenyl]sulfonylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O6S2/c1-11-2-7-14(20-16(21)8-9-27(20,23)24)10-15(11)28(25,26)19-13-5-3-12(4-6-13)17(18)22/h2-7,10,19H,8-9H2,1H3,(H2,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWAKVUNXQFICKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
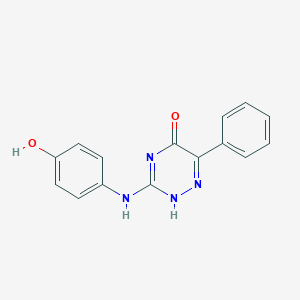
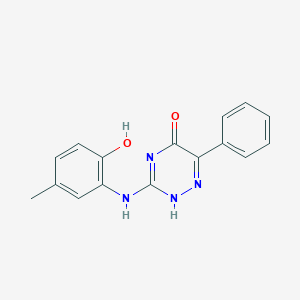
![3-[(2-methoxyphenyl)methylamino]-6-phenyl-2H-1,2,4-triazin-5-one](/img/structure/B7850657.png)
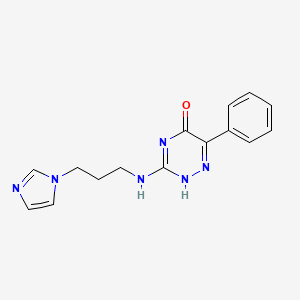
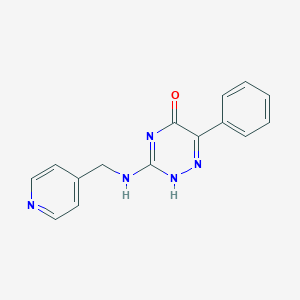
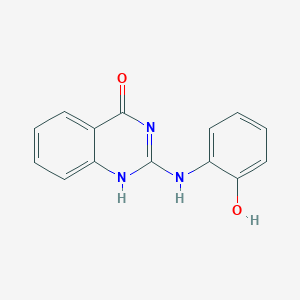
![2-[4-[(4-oxo-1H-quinazolin-2-yl)amino]phenyl]acetic acid](/img/structure/B7850701.png)
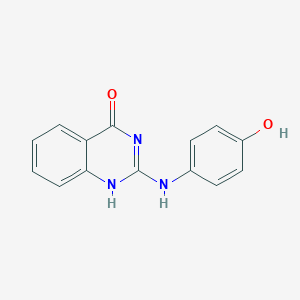
![2-[(4-fluorophenyl)methylamino]-5-(2-hydroxyethyl)-6-methyl-1H-pyrimidin-4-one](/img/structure/B7850714.png)
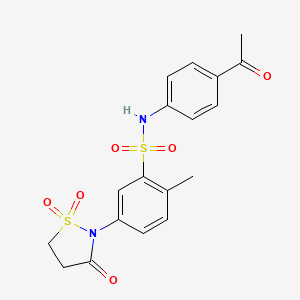
![(3S,4R)-N-[2-(2,5-dimethoxyphenyl)ethyl]-4-(4-fluorophenyl)sulfonyl-1,1-dioxothiolan-3-amine](/img/structure/B7850738.png)
![2-[4-[3-[(6-Methylquinazolin-4-yl)amino]propyl]piperazin-1-yl]ethanol](/img/structure/B7850748.png)
![2-[Methyl-(6-methylquinazolin-4-yl)amino]ethanol](/img/structure/B7850754.png)
![5-(5,6-dimethoxy-1H-1,3-benzodiazol-1-yl)-3-[(4-methanesulfonylphenyl)methoxy]thiophene-2-carboxylic acid](/img/structure/B7850774.png)
